8-Hydroxy-2-azaspiro[4.5]decan-1-one

Catalog No.
S12746299
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-2-azaspiro[4.5]decan-1-one

Product Name

8-Hydroxy-2-azaspiro[4.5]decan-1-one

IUPAC Name

8-hydroxy-2-azaspiro[4.5]decan-1-one

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-6-10-8(9)12/h7,11H,1-6H2,(H,10,12)

InChI Key

JLBWHYIWOWYKBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CCNC2=O

8-Hydroxy-2-azaspiro[4.5]decan-1-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates both nitrogen and oxygen atoms within its ring system. The compound features a hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological properties. Its molecular formula is C9H15NO2C_9H_{15}NO_2, and it has a molecular weight of approximately 169.22 g/mol .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can modify the functional groups present in the compound.
  • Substitution: The spirocyclic structure allows for substitution reactions, enabling different substituents to be introduced into the molecule.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively .

This compound exhibits notable biological activity, particularly as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, 8-Hydroxy-2-azaspiro[4.5]decan-1-one may have therapeutic implications in treating various inflammatory diseases . Preliminary studies suggest that it interacts with specific molecular targets that influence key biological pathways.

The synthesis of 8-Hydroxy-2-azaspiro[4.5]decan-1-one typically involves cyclization reactions of suitable precursors under controlled conditions. One common method includes:

  • Cyclization of Amines with Cyclic Ketones: This method involves reacting an appropriate amine with a cyclic ketone, followed by hydroxylation at the 8th position.
  • Use of Catalysts: The reaction conditions often require specific catalysts and temperature settings to optimize yield and purity.

For industrial production, large-scale synthesis techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to enhance product quality .

8-Hydroxy-2-azaspiro[4.5]decan-1-one has potential applications in various fields, including:

  • Pharmaceuticals: Due to its biological activity against RIPK1, it may serve as a lead compound in drug development targeting inflammatory diseases.
  • Polymer Chemistry: It can act as a unique monomer capable of undergoing free radical polymerization, leading to novel polymers with interesting properties for applications in drug delivery and biomaterials.

Research into the interaction mechanisms of 8-Hydroxy-2-azaspiro[4.5]decan-1-one indicates its potential effects on various biological pathways through its interactions with specific enzymes and receptors. These interactions are still under investigation but suggest its utility in therapeutic contexts, particularly in modulating necroptosis pathways .

Several compounds exhibit structural or functional similarities to 8-Hydroxy-2-azaspiro[4.5]decan-1-one:

Compound NameDescription
2,8-Diazaspiro[4.5]decan-1-oneKnown for its inhibitory activity against RIPK1 and other kinases.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneAnother spirocyclic compound with significant biological activity.
8-Hydroxy-1-azaspiro[4.5]decan-2-oneSimilar structure but different positioning of functional groups affecting reactivity and biological properties.

Uniqueness

The uniqueness of 8-Hydroxy-2-azaspiro[4.5]decan-1-one lies primarily in its specific hydroxylation at the 8th position, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This feature enhances its potential for therapeutic applications and makes it a valuable subject for further research and development in medicinal chemistry and related fields .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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